2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide: is a chemical compound with the molecular formula C16H13N3O2F. It belongs to the class of hydrazones and exhibits interesting properties due to its unique structure. Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate, followed by subsequent reaction with N-phenylacetyl chloride. The overall synthetic route can be summarized as follows:
Formation of hydrazone: 3-fluorobenzaldehyde reacts with hydrazine hydrate to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using N-phenylacetyl chloride to yield the final product.
Hydrazone Formation: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Acetylation: The acetylation step is carried out using a base (such as pyridine) and an organic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions due to the presence of the hydrazone functional group.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group.
Reduction: Reduction of the carbonyl group may lead to the corresponding hydrazine derivative.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid).
Substitution: Nucleophiles (e.g., amines, alkoxides).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Potential products include hydrazones, hydrazides, and substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for other compounds.
Industry: Its unique structure could have applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
681443-99-2 |
---|---|
Molekularformel |
C15H12FN3O2 |
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
N'-[(E)-(3-fluorophenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+ |
InChI-Schlüssel |
IYJOWULNYPENPP-LICLKQGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.